molecular formula C16H27N3O5 B7094158 tert-butyl N-[4-[5-(propoxymethyl)-1,2,4-oxadiazol-3-yl]oxan-4-yl]carbamate

tert-butyl N-[4-[5-(propoxymethyl)-1,2,4-oxadiazol-3-yl]oxan-4-yl]carbamate

Cat. No.: B7094158
M. Wt: 341.40 g/mol
InChI Key: YLZXFDQPUUGYTI-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-[5-(propoxymethyl)-1,2,4-oxadiazol-3-yl]oxan-4-yl]carbamate is a complex organic compound that features a tert-butyl group, an oxadiazole ring, and a carbamate functional group

Properties

IUPAC Name

tert-butyl N-[4-[5-(propoxymethyl)-1,2,4-oxadiazol-3-yl]oxan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O5/c1-5-8-22-11-12-17-13(19-24-12)16(6-9-21-10-7-16)18-14(20)23-15(2,3)4/h5-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZXFDQPUUGYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NC(=NO1)C2(CCOCC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[5-(propoxymethyl)-1,2,4-oxadiazol-3-yl]oxan-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the propoxymethyl group. The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propoxymethyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-[5-(propoxymethyl)-1,2,4-oxadiazol-3-yl]oxan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[5-(propoxymethyl)-1,2,4-oxadiazol-3-yl]oxan-4-yl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]oxan-4-yl]carbamate
  • tert-butyl N-[4-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]oxan-4-yl]carbamate
  • tert-butyl N-[4-[5-(butoxymethyl)-1,2,4-oxadiazol-3-yl]oxan-4-yl]carbamate

Uniqueness

The uniqueness of tert-butyl N-[4-[5-(propoxymethyl)-1,2,4-oxadiazol-3-yl]oxan-4-yl]carbamate lies in its specific functional groups and their arrangement. The propoxymethyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and reactivity. The oxadiazole ring offers stability and the potential for various chemical modifications, making it a versatile compound for research and industrial applications.

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